2-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-4-bromo-6-methylphenol
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Overview
Description
2-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMO-6-METHYLPHENOL is a complex organic compound with a unique structure that includes a triazine ring, phenylamino groups, and a bromomethylphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMO-6-METHYLPHENOL typically involves multiple steps, starting with the preparation of the triazine core. The triazine ring is synthesized through a cyclization reaction involving cyanuric chloride and aniline derivatives. The phenylamino groups are introduced via nucleophilic substitution reactions.
The hydrazinylidene moiety is formed by reacting the triazine derivative with hydrazine hydrate under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMO-6-METHYLPHENOL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromomethylphenol group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding quinones or phenolic derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenol derivatives.
Scientific Research Applications
2-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMO-6-METHYLPHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMO-6-METHYLPHENOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The phenylamino and triazine groups play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,6-BIS(4-((2-ETHYLHEXYLOXY)CARBONYL)PHENYLAMINO)-1,3,5-TRIAZIN-2-YLAMINO)BENZOIC ACID
- (E)-2-(4-((2-(4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL)HYDRAZONO)METHYL)-2-METHOXYPHENOXY)ACETIC ACID
Uniqueness
2-[(E)-{2-[4,6-BIS(PHENYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]-4-BROMO-6-METHYLPHENOL is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromomethylphenol group differentiates it from other similar compounds, potentially enhancing its reactivity and application scope.
Properties
Molecular Formula |
C23H20BrN7O |
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Molecular Weight |
490.4 g/mol |
IUPAC Name |
4-bromo-2-[(E)-[(4,6-dianilino-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-6-methylphenol |
InChI |
InChI=1S/C23H20BrN7O/c1-15-12-17(24)13-16(20(15)32)14-25-31-23-29-21(26-18-8-4-2-5-9-18)28-22(30-23)27-19-10-6-3-7-11-19/h2-14,32H,1H3,(H3,26,27,28,29,30,31)/b25-14+ |
InChI Key |
XLHUHGFGSGWGJI-AFUMVMLFSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1O)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)Br |
Canonical SMILES |
CC1=CC(=CC(=C1O)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)Br |
Origin of Product |
United States |
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